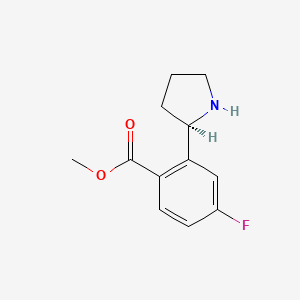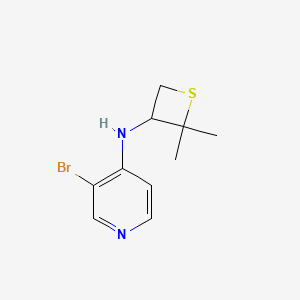
1-(1-Fluoroethyl)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fluoroethyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It features a benzene ring substituted with a fluoroethyl group and an iodine atom
Métodos De Preparación
The synthesis of 1-(1-Fluoroethyl)-4-iodobenzene can be achieved through several methods. One common approach involves the halogenation of ethylbenzene derivatives. The reaction typically starts with the fluorination of ethylbenzene to introduce the fluoroethyl group, followed by iodination to attach the iodine atom. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(1-Fluoroethyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding fluoroethylbenzoic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Fluoroethyl)-4-iodobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Fluoroethyl)-4-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its fluoroethyl and iodine substituents. These interactions can influence the compound’s binding affinity, selectivity, and overall biological activity. The molecular targets and pathways involved vary based on the specific context of its use .
Comparación Con Compuestos Similares
1-(1-Fluoroethyl)-4-iodobenzene can be compared with other halogenated benzenes, such as:
- 1-(1-Fluoroethyl)-4-bromobenzene
- 1-(1-Fluoroethyl)-4-chlorobenzene
- 1-(1-Fluoroethyl)-4-fluorobenzene
These compounds share similar structural features but differ in their halogen substituentsFor instance, iodine is a larger and more polarizable atom compared to bromine, chlorine, and fluorine, which can influence the compound’s behavior in various reactions .
Propiedades
Fórmula molecular |
C8H8FI |
|---|---|
Peso molecular |
250.05 g/mol |
Nombre IUPAC |
1-(1-fluoroethyl)-4-iodobenzene |
InChI |
InChI=1S/C8H8FI/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |
Clave InChI |
YBBGWEHMKAYDKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


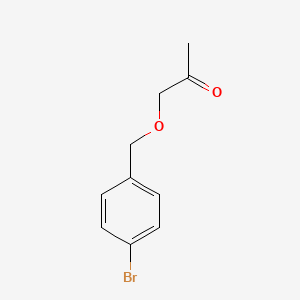
![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)
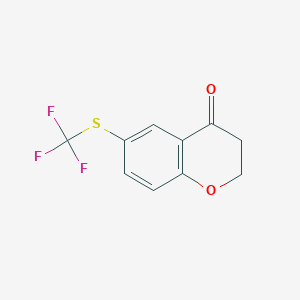
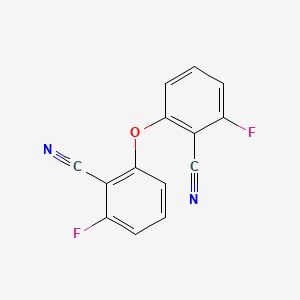
![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)
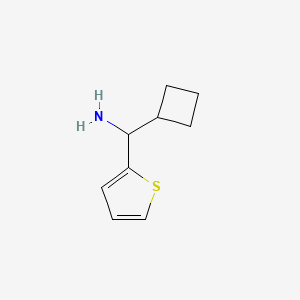
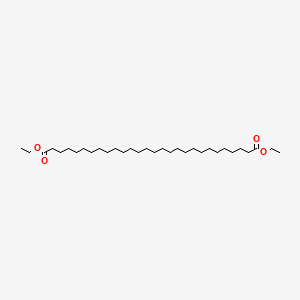



![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)

